![molecular formula C18H24N2O5 B3011470 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 899958-14-6](/img/structure/B3011470.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a compound that likely shares structural similarities with the spirocyclic compounds described in the provided papers. These compounds are characterized by their spirocyclic core, which is a bicyclic system where one of the rings is a heterocycle containing oxygen or sulfur, and the other ring contains nitrogen. The compounds have been synthesized for various pharmacological studies, including their effects on neural calcium uptake, protection against brain edema, and antiviral activities against influenza viruses.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-step procedures that may include cyclocondensation methods, as seen in the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with anti-influenza virus activity . Another approach is the one-pot synthesis of oxalamides from oxirane-2-carboxamides via rearrangement reactions, which could be relevant for the synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by spectral and elemental analysis . The presence of a spirocyclic core in the molecule affects its three-dimensional conformation and, consequently, its interaction with biological targets. The adamantyl and thia-aza-spirocyclic moieties in the compounds mentioned in the papers suggest that the incorporation of different substituents can significantly alter the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of spirocyclic oxalamides may involve interactions with various biological targets. For instance, the inhibitory action on neural calcium uptake suggests that these compounds can interfere with ion channels or transporters in the brain . Additionally, the antiviral activity against influenza viruses indicates that these compounds can interact with viral components, such as hemagglutinin, to inhibit viral fusion and entry into host cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic oxalamides, such as solubility, stability, and melting point, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure, particularly the nature of the substituents and the rigidity of the spirocyclic system. The papers provided do not directly discuss these properties, but they are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally related to {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to predict the biochemical pathways it may affect. The compound’s structural similarity to {1,4-dioxaspiro[45]decan-2-yl}methanamine suggests that it may have similar effects on biochemical pathways.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWGGAUNLKQDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B3011388.png)
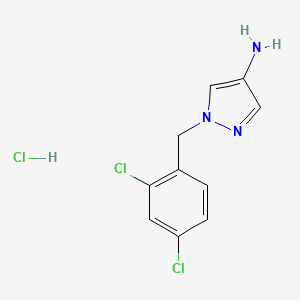
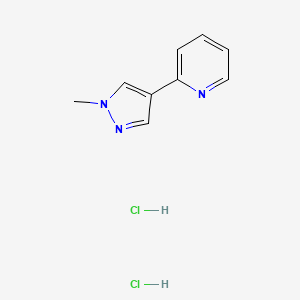
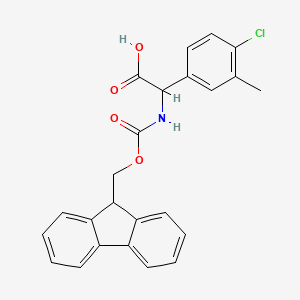
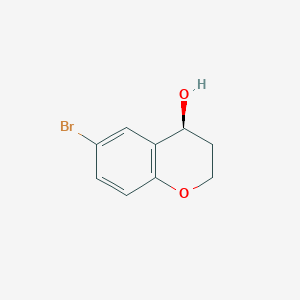

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)

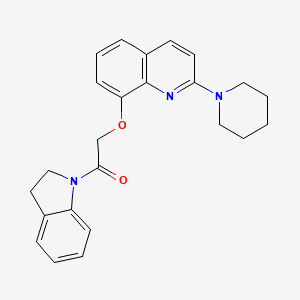
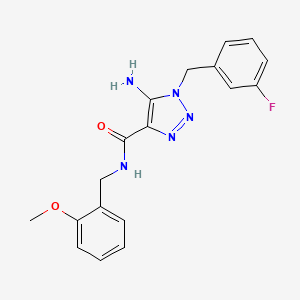
![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)
![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)
